WP1066

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibitor of STAT3 and JAK-2 Protein Tyrosine Kinases

Studies suggest that (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide acts as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) and JAK-2 (Janus Kinase 2) protein tyrosine kinases [, ]. These enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibiting them can potentially modulate these processes for therapeutic benefit.

WP1066 is a small molecule compound recognized for its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound was initially developed as a Janus kinase (JAK) inhibitor and has gained attention for its potential therapeutic applications in various malignancies, particularly in gliomas and acute myelogenous leukemia. The chemical structure of WP1066 is characterized by its analog nature to caffeic acid, which contributes to its biological activity by inhibiting the phosphorylation of STAT3 at the tyrosine 705 residue, thereby disrupting downstream signaling pathways that promote tumor growth and survival .

Research suggests (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide may act as a protein kinase inhibitor, specifically targeting Janus kinase (JAK) and signal transducer and activator of transcription 3 (STAT3) proteins [, ]. These proteins are involved in cell signaling pathways important for cell growth and immune function []. However, the detailed mechanism of action requires further investigation [].

WP1066 exhibits significant biological activity primarily through its effects on cancer cells and immune modulation:

- Antitumor Effects: WP1066 has demonstrated efficacy in inducing apoptosis in various cancer cell lines, including those from gliomas and oral squamous cell carcinoma. It enhances the sensitivity of these cells to chemotherapeutic agents by reversing chemoresistance mechanisms mediated by the STAT3/miR-21 axis .

- Immune Modulation: The compound enhances immune responses by promoting T-cell activation and inhibiting regulatory T cells. This dual action not only targets tumor cells directly but also strengthens the body's immune response against tumors .

The synthesis of WP1066 involves several steps typical for small molecule compounds. While specific proprietary methods may vary among laboratories, a general approach includes:

- Starting Materials: The synthesis begins with commercially available precursors that are structurally related to caffeic acid.

WP1066 has several promising applications in both preclinical and clinical settings:

- Cancer Therapy: As a STAT3 inhibitor, it is being investigated for its potential use in treating various cancers, including glioblastoma and acute myelogenous leukemia. Clinical trials are ongoing to evaluate its efficacy in combination with other therapies .

- Immunotherapy: WP1066's ability to modulate immune responses positions it as a candidate for enhancing immunotherapeutic strategies against tumors .

- Research Tool: It serves as a valuable tool for studying the JAK/STAT signaling pathway and its implications in cancer biology.

Studies have shown that WP1066 interacts with various cellular pathways:

- STAT3 Pathway: Its primary mode of action involves inhibiting STAT3 phosphorylation, leading to reduced expression of target genes that promote tumor survival .

- Cytokine Release: WP1066 modulates cytokine release from immune cells, influencing both pro-inflammatory and anti-inflammatory responses during tumor progression .

- Combination Therapies: Research indicates that combining WP1066 with standard chemotherapy agents can enhance therapeutic efficacy by overcoming drug resistance mechanisms in cancer cells .

Several compounds share structural or functional similarities with WP1066. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Caffeic Acid | Antioxidant; affects multiple pathways | Naturally occurring; less potent than WP1066 |

| Stattic | Selective STAT3 inhibitor | Focused on blocking STAT3 dimerization |

| AZD1480 | JAK1/JAK2 inhibitor | Broad-spectrum JAK inhibition |

| LLL12 | Selective inhibitor of STAT3 | Targets specific phosphorylation sites |

WP1066 stands out due to its potent inhibition of STAT3 phosphorylation combined with its ability to penetrate the central nervous system effectively, making it particularly valuable for treating brain tumors like glioblastoma .

Structural Characterization and Synthesis

Molecular Formula and Stereochemical Configuration

WP1066 exhibits a complex stereochemistry characterized by:

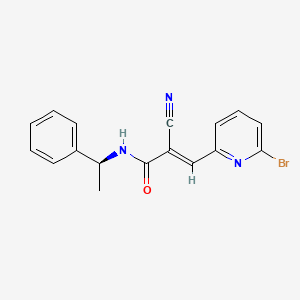

- Molecular formula: C₁₇H₁₄BrN₃O (molecular weight = 356.2 g/mol).

- Stereochemical configuration: (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide.

- Key features:

| Structural Element | Functional Role |

|---|---|

| Bromopyridinyl group | Enhances target binding affinity |

| Acrylamide backbone | Contributes to JAK2 inhibition |

| Chiral phenylethyl chain | Stabilizes STAT3 interaction |

Synthetic Pathways and Modifications from AG490

WP1066 was derived from AG490, a prototypic JAK2 inhibitor, through strategic modifications:

- Core structure: Replacement of AG490’s 3,4-dihydrophenyl group with a 6-bromopyridin-2-yl moiety.

- Side-chain optimization: Introduction of a phenylethyl amide group to enhance solubility and bioavailability.

- Synthetic steps:

Structure-Activity Relationship (SAR) Studies

Critical SAR insights:

- Bromine substitution: The 6-bromo group in the pyridine ring enhances JAK2 inhibition (IC₅₀ = 2.3 μM vs. AG490’s weaker potency).

- Acrylamide geometry: The (E)-configuration optimizes STAT3 binding.

- Phenylethyl chain: The S-configuration improves blood-brain barrier (BBB) permeability.

Pharmacokinetic Profile

Oral Bioavailability and Blood-Brain Barrier Permeability

WP1066 demonstrates favorable pharmacokinetic properties:

- Oral bioavailability: ~30% in preclinical models.

- BBB penetration: Achieves brain concentrations exceeding 6 μM in mice, enabling central nervous system (CNS) targeting.

| Model | Parameter | Value | Source |

|---|---|---|---|

| Mice | Brain concentration (15 min) | 162 μM | |

| Dogs | Plasma Cₘₐₓ | 4.31 μM (40 mg/kg) |

Metabolism and Half-Life in Preclinical Models

- Half-life:

- Metabolic pathways: Primarily hepatic, involving cytochrome P450 enzymes (exact pathways undetailed in literature).

Tissue Distribution and Accumulation Dynamics

WP1066 exhibits preferential accumulation in:

Apoptosis Induction in Glioma Stem Cells

WP1066 demonstrates potent apoptotic effects in glioblastoma multiforme models through targeted inhibition of the JAK2/Signal Transducer and Activator of Transcription 3 pathway. In brain tumor stem cells derived from glioblastoma multiforme patients, WP1066 treatment results in substantial reduction of cell survival regardless of endogenous O-6-methylguanine-DNA methyltransferase promoter methylation status or epidermal growth factor receptor, phosphatase and tensin homolog, and tumor protein p53 mutational profiles [1]. The compound achieves dose-dependent apoptosis induction with IC50 values ranging from 1.6 to 2.3 micrometers across multiple glioma cell lines [1] [2].

Signal Transducer and Activator of Transcription 3 short hairpin ribonucleic acid knockdown combined with WP1066 administration demonstrates dramatic reduction in brain tumor stem cell survival in molecularly heterogeneous cell lines [1]. The apoptotic mechanism involves downregulation of anti-apoptotic proteins Mcl-1, Bcl-XL, and c-Myc, while simultaneously activating Bax expression [3]. Caspase-3 activation serves as a key mediator of the apoptotic response, with cleaved caspase-3 levels significantly increased following WP1066 treatment in both dose- and time-dependent manners [3].

In vivo validation using orthotopic xenograft models confirms the apoptotic efficacy of WP1066 in glioblastoma multiforme. Intraperitoneal administration at 40 milligrams per kilogram results in prolonged animal survival with concurrent reduction in intratumoral JAK2/Signal Transducer and Activator of Transcription 3 activity [1]. Terminal deoxynucleotidyl transferase dUTP nick end labeling assays demonstrate increased apoptotic cell populations within treated tumor specimens compared to vehicle controls [3].

Microglial Immune Response Activation

WP1066 exhibits remarkable capacity to reverse immune tolerance in glioblastoma multiforme through restoration of microglial antigen-presenting functions. Glioma-infiltrating microglia and macrophages treated with WP1066 demonstrate significant upregulation of costimulatory molecules CD80 and CD86, which are typically suppressed in the glioma microenvironment [4]. This upregulation occurs even when human monocytes are exposed to glioma supernatant containing immunosuppressive cytokines interleukin-10 and transforming growth factor-beta [4].

The immune modulatory effects extend beyond costimulatory molecule expression to encompass cytokine production profiles. WP1066 treatment induces secretion of crucial immunostimulatory cytokines including interleukin-2, interleukin-4, interleukin-12, and interleukin-15 from both normal donor peripheral blood mononuclear cells and glioblastoma multiforme patient-derived macrophages [4]. These cytokines are essential for effective T-cell effector function and have been successfully employed in cancer immunotherapy applications [4].

Mechanistic analysis reveals that WP1066 activates critical signaling proteins through enhanced tyrosine phosphorylation. The compound markedly induces phosphorylated p72Syk by 184% in monocytes and phosphorylated ZAP-70 by 179% in T cells compared to untreated controls [4]. These phosphorylation events are pivotal for immune cell activation, with Syk phosphorylation initiating downstream signaling during human monocyte activation and ZAP-70 phosphorylation mediating T-cell receptor signaling [4].

Clinical validation demonstrates that WP1066 can stimulate T-cell proliferation in glioblastoma multiforme patients whose T cells are normally refractory to anti-CD3 stimulation. Treatment with physiologic doses of WP1066-conditioned macrophages induces 30.7 ± 7.4% T-cell proliferation compared to 17.0 ± 3.6% in unstimulated controls, representing a statistically significant improvement [4].

Ovarian Cancer Resistance Reversal

Paclitaxel Chemosensitization Mechanisms

WP1066 demonstrates exceptional efficacy in reversing paclitaxel resistance in ovarian cancer through dual mechanistic pathways that converge to promote cell death. In paclitaxel-resistant ovarian cancer cells, constitutive Signal Transducer and Activator of Transcription 3 activation coincides with elevated expression of pro-survival BCL2 family members including BCL-2, BCL-XL, and MCL-1, while stathmin activity becomes significantly diminished [5]. WP1066 treatment amplifies paclitaxel-induced inhibition of cell proliferation, colony-forming ability, and apoptosis in these resistant cell populations [5].

The chemosensitization mechanism operates through two complementary pathways. The first pathway involves WP1066 interference with Signal Transducer and Activator of Transcription 3/Stathmin protein interactions, causing release of this complex from microtubules and subsequent microtubule destabilization [5]. This process results in reduction of acetylated-alpha-tubulin levels, which further promotes MCL-1 protein degradation through compromised microtubule-dependent protein stabilization [5].

The second pathway encompasses direct Signal Transducer and Activator of Transcription 3 inhibition through JAK2 phosphorylation blockade. WP1066 prevents Signal Transducer and Activator of Transcription 3 nuclear translocation, thereby repressing transcription of pro-survival target genes including BCL-2, BCL-XL, and MCL-1 [5]. The convergence of these dual pathways creates synergistic cell death promotion that overcomes paclitaxel resistance mechanisms.

Quantitative analysis demonstrates that WP1066 treatment significantly enhances paclitaxel-induced cytotoxicity in previously resistant cell lines. Colony formation assays reveal substantial reduction in clonogenic survival when paclitaxel-resistant cells are co-treated with WP1066 and paclitaxel compared to either agent alone [5]. Flow cytometric analysis confirms increased apoptotic cell populations in combination treatment groups, with annexin V-positive cell percentages significantly elevated compared to single-agent treatments [5].

Signal Transducer and Activator of Transcription 3/Stathmin Interaction Disruption

The disruption of Signal Transducer and Activator of Transcription 3/Stathmin interactions represents a novel mechanism by which WP1066 overcomes paclitaxel resistance in ovarian cancer. Stathmin, a microtubule-destabilizing protein, forms complexes with Signal Transducer and Activator of Transcription 3 that become localized to microtubules in paclitaxel-resistant cells [5]. WP1066 treatment effectively disrupts these protein-protein interactions, causing release of the Signal Transducer and Activator of Transcription 3/Stathmin complex from the microtubule network [5].

This interaction disruption triggers a cascade of molecular events that compromise cellular survival mechanisms. Released Signal Transducer and Activator of Transcription 3/Stathmin complexes can no longer provide microtubule stabilization, leading to enhanced microtubule dynamics and increased sensitivity to paclitaxel-mediated microtubule disruption [5]. The compromised microtubule stability directly impacts acetylated-alpha-tubulin levels, a marker of stable microtubules, which becomes significantly reduced following WP1066 treatment [5].

The reduction in acetylated-alpha-tubulin has downstream consequences for MCL-1 protein stability. MCL-1, a critical anti-apoptotic protein that contributes to paclitaxel resistance, requires stable microtubule networks for proper cellular localization and protein stability [5]. WP1066-mediated microtubule destabilization through Signal Transducer and Activator of Transcription 3/Stathmin interaction disruption results in MCL-1 degradation, thereby reducing cellular survival capacity [5].

Immunofluorescence microscopy studies confirm the spatial redistribution of Signal Transducer and Activator of Transcription 3 and Stathmin following WP1066 treatment. In untreated paclitaxel-resistant cells, these proteins exhibit substantial colocalization with microtubule networks, whereas WP1066 treatment results in dispersion of both proteins throughout the cytoplasm with reduced microtubule association [5]. Western blot analysis validates the functional consequences, showing dose-dependent reduction in MCL-1 protein levels correlating with Signal Transducer and Activator of Transcription 3/Stathmin interaction disruption [5].

Renal Cell Carcinoma Applications

Angiogenesis Suppression via Vascular Endothelial Growth Factor Inhibition

WP1066 demonstrates comprehensive angiogenesis suppression in renal cell carcinoma through multifaceted inhibition of vascular endothelial growth factor production and signaling. In Caki-1 and 786-O renal cancer cell lines, WP1066 treatment at 5 micromolar concentrations significantly suppresses both basal and hypoxia-stimulated vascular endothelial growth factor secretion into cell culture medium [6] [7]. The inhibition proves effective under normoxic conditions and maintains efficacy under hypoxic conditions that typically enhance angiogenic factor production [6] [7].

The mechanism involves direct transcriptional regulation through Signal Transducer and Activator of Transcription 3 pathway inhibition. Signal Transducer and Activator of Transcription 3 functions as a direct transcription activator of the vascular endothelial growth factor gene, and WP1066-mediated Signal Transducer and Activator of Transcription 3 inactivation results in reduced vascular endothelial growth factor transcription [6] [7]. Additionally, WP1066 inhibits both hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha expression under normoxic and hypoxic conditions, further reducing vascular endothelial growth factor production through these oxygen-sensitive transcription factors [6] [7].

Functional angiogenesis assays confirm the biological significance of vascular endothelial growth factor reduction. Human umbilical vascular endothelial cells cocultured with conditioned media from WP1066-treated renal cancer cells demonstrate significantly reduced tubulogenesis compared to controls [6] [7]. Quantitative analysis reveals that tube formation length decreases substantially when endothelial cells are exposed to supernatants from WP1066-treated cancer cells, regardless of whether the cancer cells were cultured under normoxic or hypoxic conditions [6] [7].

The differential responses between Caki-1 and 786-O cell lines provide insights into von Hippel-Lindau gene-dependent and von Hippel-Lindau gene-independent mechanisms. Caki-1 cells, which possess wild-type von Hippel-Lindau gene and express both hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, show hypoxia-stimulated vascular endothelial growth factor production that is effectively suppressed by WP1066 [6] [7]. In contrast, 786-O cells with mutant von Hippel-Lindau gene expression patterns show constitutive vascular endothelial growth factor production that is similarly reduced by WP1066 treatment, indicating broad applicability across different genetic backgrounds [6] [7].

Xenograft Tumor Growth Retardation

In vivo validation of WP1066 antitumor efficacy demonstrates significant xenograft tumor growth retardation in murine renal cell carcinoma models. Systemic oral administration of WP1066 at 40 milligrams per kilogram for 19 days using a 5-days-on, 2-days-off schedule results in substantial tumor volume reduction compared to vehicle controls [6] [7]. Mean tumor volumes in WP1066-treated groups measure 304.7 ± 50.0 cubic millimeters compared to 788.9 ± 239.7 cubic millimeters in control groups, representing statistically significant tumor growth inhibition [6] [7].

Pharmacokinetic analysis reveals favorable drug distribution properties that support therapeutic efficacy. WP1066 achieves plasma concentrations exceeding 1 micromolar following oral administration, while tumor tissue concentrations reach 362 micrograms per gram in Caki-1-bearing animals [4]. These concentrations exceed the effective doses required for Signal Transducer and Activator of Transcription 3 inhibition and tumor cell growth suppression demonstrated in vitro [6] [7].

Histopathological examination of xenograft tumor specimens confirms on-target drug effects and mechanistic consistency with in vitro findings. Immunohistochemical analysis demonstrates decreased nuclear phosphorylated Signal Transducer and Activator of Transcription 3 immunostaining in WP1066-treated tumors compared to vehicle-treated controls [6] [7]. CD34-positive vessel quantification reveals significantly reduced microvessel density and shortened vessel length in treated tumor specimens, confirming the anti-angiogenic efficacy observed in functional assays [6] [7].

The therapeutic window assessment indicates selective antitumor activity with acceptable tolerability profiles. WP1066-treated animals maintain stable body weight and demonstrate no apparent systemic toxicity during the treatment period [6] [7]. Survival analysis shows improved overall survival in treated groups, with animals tolerating the oral dosing regimen without dose-limiting toxicities [6] [7]. These findings support the translational potential of WP1066 for renal cell carcinoma treatment applications.

Melanoma and Hematological Malignancies

c-Myc Degradation in Metastatic Cells

WP1066 exhibits potent c-Myc degradation activity across multiple melanoma and hematological malignancy models, representing a critical mechanism for antitumor efficacy. In human melanoma cell line A375, WP1066 treatment results in dose-dependent reduction of c-Myc protein levels concurrent with Signal Transducer and Activator of Transcription 3 phosphorylation inhibition [2]. The c-Myc reduction occurs rapidly, with detectable decreases observed within hours of treatment initiation across multiple cell lines including B16EGFRvIII melanoma cells [2].

The mechanistic basis for c-Myc degradation involves disruption of Signal Transducer and Activator of Transcription 3-mediated transcriptional regulation. c-Myc represents a direct transcriptional target of activated Signal Transducer and Activator of Transcription 3, and WP1066-mediated Signal Transducer and Activator of Transcription 3 inhibition results in reduced c-Myc gene expression [2]. Additionally, WP1066 appears to promote c-Myc protein degradation through post-translational mechanisms, as evidenced by rapid protein level reduction that exceeds the timeframe expected for transcriptional effects alone [8].

In B-cell non-Hodgkin lymphoma and multiple myeloma models, WP1066 demonstrates particularly rapid c-Myc reduction, with significant protein level decreases observed within 15 minutes of treatment [9]. This rapid degradation coincides with JAK2 down-regulation and occurs independently of other transcription factors and signaling kinases, indicating selective targeting of the Signal Transducer and Activator of Transcription 3/c-Myc axis [9]. The specificity of this effect supports c-Myc degradation as a primary mechanism rather than a secondary consequence of generalized cellular toxicity.

Functional consequences of c-Myc degradation include substantial reductions in cell proliferation and survival across multiple malignancy types. In natural killer/T-cell lymphoma cells, WP1066 treatment results in downregulation of both c-Myc protein and messenger ribonucleic acid levels, accompanied by reduced expression of other pro-survival molecules including cyclin D1 and Bcl-2 [10] [11]. The coordinated reduction of these survival factors contributes to enhanced apoptosis induction and growth inhibition in WP1066-treated cells.

JAK2 V617F Mutant Isoform Targeting

WP1066 demonstrates selective efficacy against cells harboring the JAK2 V617F mutation, a critical oncogenic driver in myeloproliferative disorders. In erythroleukemia HEL cells carrying the JAK2 V617F mutation, WP1066 treatment results in dose- and time-dependent inhibition of JAK2 phosphorylation and downstream Signal Transducer and Activator of Transcription 3, Signal Transducer and Activator of Transcription 5, and extracellular signal-regulated kinase 1/2 pathways [12] [13]. The compound achieves effective pathway inhibition at low micromolar concentrations, demonstrating potent activity against the mutant kinase [12] [13].

The therapeutic selectivity extends to primary patient samples, where WP1066 inhibits proliferation of peripheral blood hematopoietic progenitors from polycythemia vera patients carrying the JAK2 V617F mutation in a dose-dependent manner [12] [13]. This ex vivo activity validates the clinical relevance of WP1066 targeting against the mutant isoform and supports its potential application in myeloproliferative neoplasm treatment [12] [13].

Mechanistic analysis reveals that WP1066 not only inhibits JAK2 V617F phosphorylation but also promotes degradation of the mutant protein. Unlike the parent compound AG490, which primarily inhibits JAK2 phosphorylation, WP1066 degrades JAK2 protein directly, thereby providing more comprehensive pathway blockade [8]. This dual mechanism of phosphorylation inhibition and protein degradation enhances the durability of therapeutic effects and reduces the likelihood of pathway reactivation [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Horiguchi A, Asano T, Kuroda K, Sato A, Asakuma J, Ito K, Hayakawa M, Sumitomo M, Asano T. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma. Br J Cancer. 2010 May 25;102(11):1592-9. doi: 10.1038/sj.bjc.6605691. Epub 2010 May 11. PubMed PMID: 20461084; PubMed Central PMCID: PMC2883159.

3: Verstovsek S, Manshouri T, Quintás-Cardama A, Harris D, Cortes J, Giles FJ, Kantarjian H, Priebe W, Estrov Z. WP1066, a novel JAK2 inhibitor, suppresses proliferation and induces apoptosis in erythroid human cells carrying the JAK2 V617F mutation. Clin Cancer Res. 2008 Feb 1;14(3):788-96. doi: 10.1158/1078-0432.CCR-07-0524. PubMed PMID: 18245540.

4: Ferrajoli A, Faderl S, Van Q, Koch P, Harris D, Liu Z, Hazan-Halevy I, Wang Y, Kantarjian HM, Priebe W, Estrov Z. WP1066 disrupts Janus kinase-2 and induces caspase-dependent apoptosis in acute myelogenous leukemia cells. Cancer Res. 2007 Dec 1;67(23):11291-9. PubMed PMID: 18056455.